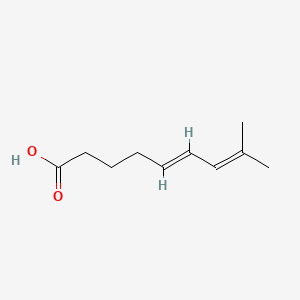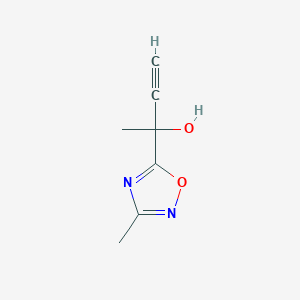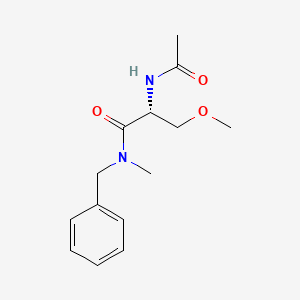
(R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide typically involves the use of Boc-serine to form lactone, followed by O-methylation without the addition of any catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and suitability for industrial production.
Industrial Production Methods
In industrial settings, the preparation of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves phase-transfer catalysis and other metal catalysts to enhance the efficiency and yield of the reaction . This method is optimized for large-scale production, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lacosamide: A similar compound used in the treatment of epilepsy.
N-benzylacetamide: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
®-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide is unique due to its specific chiral configuration and the presence of both acetamido and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(2R)-2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17)/t13-/m1/s1 |
Clé InChI |
SGYKCQVUCNHDRI-CYBMUJFWSA-N |
SMILES isomérique |
CC(=O)N[C@H](COC)C(=O)N(C)CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)


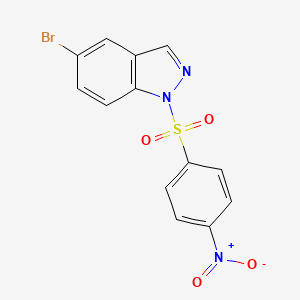
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
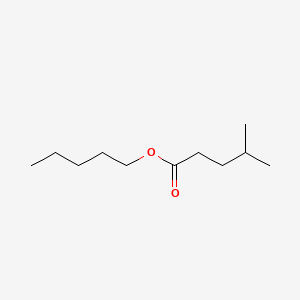

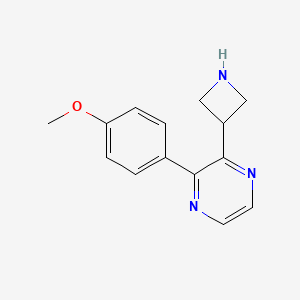
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
